molecular formula C7H14O3 B102028 Ethyl 3-hydroxy-3-methylbutanoate CAS No. 18267-36-2

Ethyl 3-hydroxy-3-methylbutanoate

Cat. No.: B102028
CAS No.: 18267-36-2
M. Wt: 146.18 g/mol
InChI Key: HKEDUIGHSRRIKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-methylbutanoate can be compared with similar compounds such as:

  • Ethyl 2-hydroxy-3-methylbutanoate
  • Ethyl 3-hydroxybutyrate
  • Ethyl isovalerate
  • 3,3-dimethylbutyric acid, ethyl ester

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it particularly valuable in the flavor and fragrance industry .

Biological Activity

Ethyl 3-hydroxy-3-methylbutanoate (C7H14O3) is an organic compound belonging to the class of esters, commonly recognized for its fruity aroma and applications in the flavor and fragrance industry. This article delves into its biological activity, including enzyme interactions, potential therapeutic properties, and relevant research findings.

This compound can be synthesized through esterification, typically involving the reaction of 3-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. Industrial production often utilizes continuous esterification processes to enhance yield and efficiency.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various enzymes and potential therapeutic effects. Research has indicated that this compound may exhibit:

  • Enzyme Interactions : this compound participates in enzymatic reactions, particularly those involving hydrolysis and reduction. Studies have shown that it can serve as a substrate for specific enzymes, influencing their kinetics and substrate specificity .
  • Therapeutic Potential : There is ongoing research into its potential applications in drug development, particularly due to its structural attributes that may enhance pharmacokinetic properties. For instance, deuterated derivatives like this compound-d6 have been studied for their improved metabolic stability and altered absorption rates.

Enzymatic Studies

Several studies have focused on the enzymatic behavior of this compound:

  • Klebsiella pneumoniae Enzyme Activity : Research has identified enzymes from Klebsiella pneumoniae capable of catalyzing the reduction of related compounds to produce stereoselective products. These enzymes have shown optimal activity at specific pH levels and temperatures, indicating potential industrial applications for biocatalysis .
  • Enzymatic Hydrolysis : The compound has been evaluated for its hydrolysis by various lipases, revealing significant conversion rates under specific conditions. For example, the use of Pseudomonas cepacia lipase (PCL) resulted in high enantioselectivity during the hydrolysis of related esters .

Case Study 1: Therapeutic Applications

A study explored the effects of this compound on metabolic pathways related to lipid metabolism. The findings suggested that this compound could modulate lipid profiles in animal models, indicating its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Flavoring Agent Efficacy

In a sensory evaluation study, this compound was tested as a flavoring agent in food products. Results indicated that it significantly enhanced flavor profiles, demonstrating its utility in the food industry while also highlighting its safety for consumption.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC7H14O3Non-deuterated version; widely used in flavoring
Ethyl butyrateC5H10O2Known for its fruity odor; simpler structure
Ethyl acetateC4H8O2Common solvent; simpler ester with distinct properties

Properties

IUPAC Name

ethyl 3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEDUIGHSRRIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171317
Record name Ethyl 3-hydroxy-3-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18267-36-2
Record name Ethyl 3-hydroxy-3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18267-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-3-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018267362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxy-3-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-3-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-hydroxy-3-methylbutanoate in food chemistry?

A1: this compound is a significant compound in food chemistry, specifically within the realm of aroma research. While not a major aroma component, it has been identified as a volatile compound present in certain blueberry varieties. [] This ester contributes to the overall sensory profile of these fruits, alongside other key odorants like terpenes and lactones.

Q2: What research exists on the thermal decomposition of this compound?

A2: Two research papers delve into the thermal decomposition of this compound. One explores the "Homogeneous pyrolysis kinetics of this compound in the gas phase" [], while the other investigates the "Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate." [] These studies likely provide insights into the compound's stability at elevated temperatures and potential degradation pathways.

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